

Spectroscopic Profile of Virosine B: A Technical Guide

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Compound of Interest

Compound Name: *Virosine B*

Cat. No.: *B1158444*

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Abstract

Virosine B, a tetracyclic alkaloid isolated from *Flueggea virosa*, belongs to the architecturally complex family of Securinega alkaloids. These natural products have garnered significant attention due to their unique structures and promising biological activities. A thorough understanding of the spectroscopic characteristics of **Virosine B** is paramount for its identification, characterization, and further development in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Virosine B**. Detailed experimental protocols are included to aid in the replication and verification of these findings.

Chemical Structure

Figure 1: Chemical Structure of **Virosine B**

Caption: The chemical structure of **Virosine B**, with the molecular formula $C_{13}H_{17}NO_3$ and a molecular weight of 235.28 g/mol .

Spectroscopic Data

The structural elucidation of **Virosine B** has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for **Virosine B**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	3.25	m	5.0
3α	1.85	m	
3β	2.10	m	
4α	1.60	m	
4β	1.95	m	
5α	2.90	m	
5β	3.10	m	
6	4.15	d	14.0, 5.0
7a	2.50	m	
8	5.95	s	
14α	2.30	dd	14.0
14β	2.65	d	
15	4.80	s	br s
OH-15	3.50	br s	

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for **Virosine B**

Position	Chemical Shift (δ , ppm)
2	60.5
3	25.8
4	26.5
5	50.1
6	70.2
7a	45.3
8	120.8
9	170.1
12	175.4
13	85.6
14	40.2
15	95.3

Infrared (IR) Spectroscopic Data

Table 3: IR (KBr) Data for **Virosine B**

Wavenumber (cm ⁻¹)	Assignment
3450	O-H stretch (hydroxyl group)
2925, 2850	C-H stretch (aliphatic)
1760	C=O stretch (γ -lactone)
1680	C=C stretch (α,β -unsaturated lactone)
1100	C-O stretch

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **Virosine B**

Ion	m/z [M+H] ⁺	Calculated	Formula
[M+H] ⁺	236.1281	236.1287	C ₁₃ H ₁₈ NO ₃

Experimental Protocols

NMR Spectroscopy

¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

- Sample Preparation: Approximately 5 mg of **Virosine B** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃, 99.8% D).
- ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
- ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.
- 2D NMR: Standard pulse programs were used for COSY, HSQC, and HMBC experiments.

Infrared Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

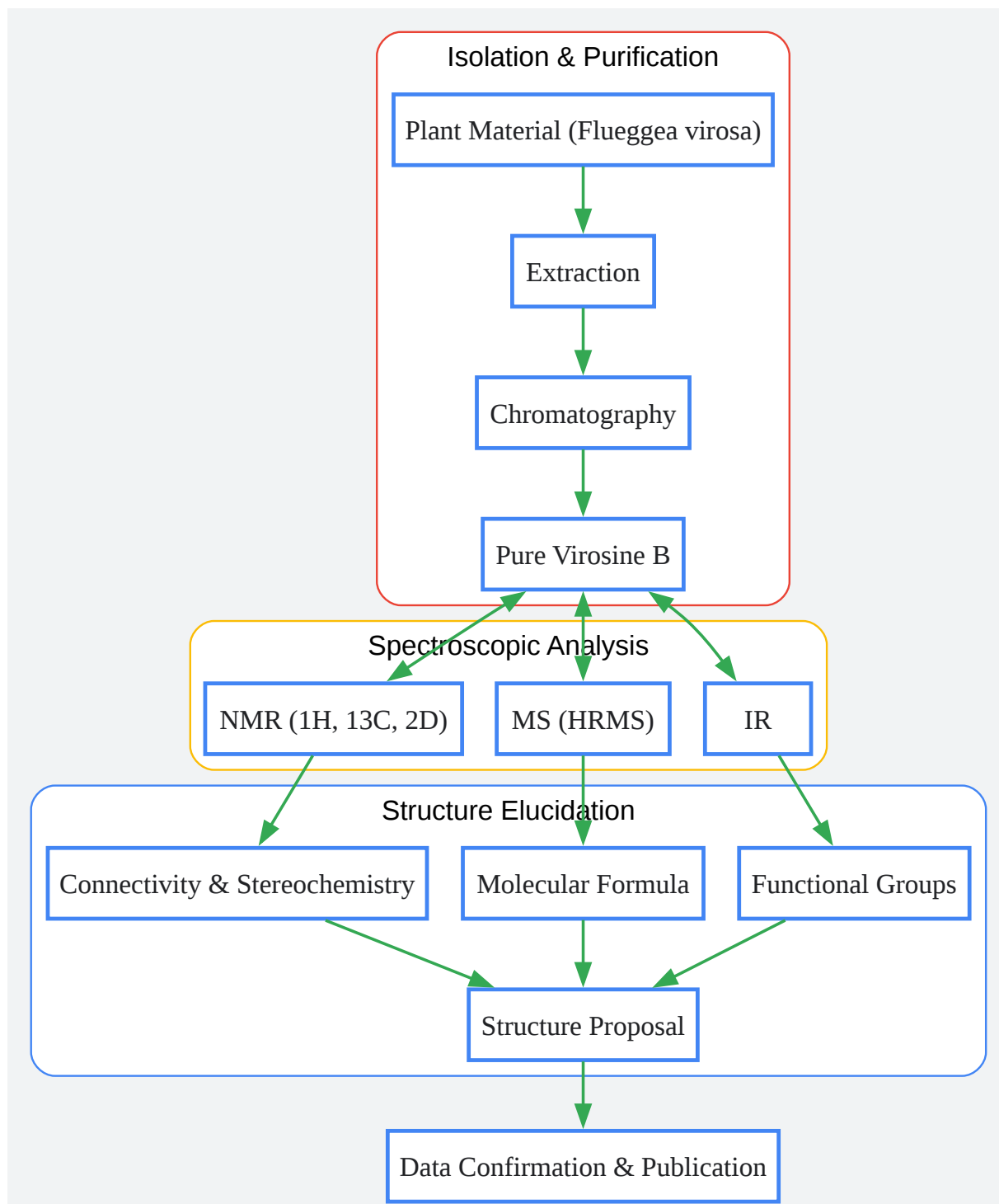
High-resolution mass spectrometry was performed on a Waters Xevo G2-XS QToF mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

- Sample Preparation: The sample was dissolved in methanol to a concentration of 10 µg/mL.

- Ionization Parameters: Capillary voltage was set to 3.0 kV, cone voltage to 30 V, and the source temperature to 120 °C.
- Mass Range: Data was acquired over a mass-to-charge (m/z) range of 50-1000.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Virosine B**.



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Caption: General workflow for the spectroscopic analysis of **Virosine B**.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the identification and characterization of **Virosine B**. The comprehensive NMR, IR, and MS data, coupled with the detailed experimental protocols, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this class of compounds. This information is essential for quality control, synthetic efforts, and the exploration of the therapeutic potential of **Virosine B** and its analogues.

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